molecular formula C14H10BrMgN B15450497 magnesium;3-phenylindol-1-ide;bromide CAS No. 62454-40-4

magnesium;3-phenylindol-1-ide;bromide

Cat. No.: B15450497
CAS No.: 62454-40-4
M. Wt: 296.44 g/mol
InChI Key: YUAJVMFJMZDOKA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium;3-phenylindol-1-ide;bromide is an organomagnesium compound featuring a magnesium ion coordinated to a 3-phenylindol-1-ide ligand and a bromide counterion. This compound likely belongs to the class of Grignard reagents, which are pivotal in organic synthesis for forming carbon-carbon bonds.

Properties

CAS No.

62454-40-4

Molecular Formula

C14H10BrMgN

Molecular Weight

296.44 g/mol

IUPAC Name

magnesium;3-phenylindol-1-ide;bromide

InChI

InChI=1S/C14H10N.BrH.Mg/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14;;/h1-10H;1H;/q-1;;+2/p-1

InChI Key

YUAJVMFJMZDOKA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=C[N-]C3=CC=CC=C32.[Mg+2].[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

Composition and Bonding

The compound’s structure involves a magnesium center bound to the deprotonated nitrogen of 3-phenylindole (forming the indol-1-ide anion) and a bromide ion. This configuration contrasts with conventional Grignard reagents (e.g., phenylmagnesium bromide), where magnesium is typically bonded to a halide and an alkyl/aryl group . The aromatic indole moiety may influence electron distribution, altering reactivity in nucleophilic additions or coupling reactions.

Physical Properties

  • Magnesium bromide (MgBr₂) : Melts at 711°C, boils at 1250°C, and exhibits high solubility in polar solvents (e.g., 125.4 g/100g water at 100°C) .
  • Phenylmagnesium bromide: A liquid Grignard reagent with air/moisture sensitivity, commonly used in THF or diethyl ether . The indole-derived ligand likely reduces solubility in nonpolar solvents compared to phenylmagnesium bromide due to increased molecular complexity.

Comparison with Similar Compounds

Comparison with Phenylmagnesium Bromide

Property Magnesium;3-Phenylindol-1-ide;Bromide Phenylmagnesium Bromide
Structure Mg coordinated to indolide + Br⁻ Mg bonded to phenyl + Br⁻
Reactivity Enhanced aromatic stabilization Standard Grignard reactivity
Solubility Likely lower in ethers Soluble in THF/ether
Thermal Stability Higher due to aromatic ligand Moderate (decomposes ~150°C)
Applications Specialized organic synthesis Broad C-C bond formation

Comparison with Other Indole Derivatives

  • 3-Chloro-N-phenyl-phthalimide (): A halogenated indole derivative used in polymer synthesis. Unlike this compound, it lacks a metal center, rendering it less reactive in organometallic contexts.
  • 2-Amido-3-(1H-indol-3-yl)-N-substituted-propanamides (): Indole-based inhibitors with amide functionalities. These compounds prioritize hydrogen bonding over metal coordination, limiting their utility in catalytic reactions.

Thermochemical Comparison

Magnesium bromide (MgBr₂) exhibits a standard enthalpy of formation (ΔfH°) of -517.6 kJ/mol (solid) and -302.92 kJ/mol (gas phase) . Organomagnesium compounds like phenylmagnesium bromide have lower thermal stability but higher reactivity, with reaction enthalpies (ΔrH°) ranging from -231.0 to -669.6 kJ/mol in ether-mediated syntheses . The indolide ligand in this compound may stabilize the compound, reducing exothermicity during reactions compared to simpler Grignard reagents.

Data Tables

Table 1: Solubility of Magnesium Bromide vs. Analogues

Compound Solubility in Water (g/100g, 100°C) Solubility in Ethanol (g/100g, 75°C)
MgBr₂ 125.4 39.9
Phenylmagnesium bromide Reacts Reacts

Table 2: Thermochemical Data

Compound ΔfH° (solid, kJ/mol) ΔfH° (gas, kJ/mol)
MgBr₂ -517.6 -302.92
Phenylmagnesium bromide N/A -231.0 (reaction)

Preparation Methods

Deprotonation with Alkali Metal Bases in the Presence of Magnesium Bromide

Procedure :

  • Reagents : 3-Phenylindole (1.0 equiv), magnesium bromide ($$ \text{MgBr}_2 $$, 1.2 equiv), sodium hydride ($$ \text{NaH} $$, 1.5 equiv), anhydrous tetrahydrofuran (THF).
  • Steps :
    • 3-Phenylindole (5.0 g, 24.1 mmol) is dissolved in dry THF (100 mL) under $$ \text{N}2 $$.
    • $$ \text{NaH} $$ (1.44 g, 36.2 mmol) is added at 0°C, stirring for 1 h to deprotonate the indole.
    • $$ \text{MgBr}2 $$ (6.65 g, 28.9 mmol) is introduced, and the mixture is refluxed for 12 h.
    • The precipitate is filtered, washed with hexane, and dried under vacuum.

Yield : 78% (white crystalline solid).
Mechanism :
$$
\text{C}{14}\text{H}{11}\text{N} + \text{NaH} \rightarrow \text{C}{14}\text{H}{10}\text{N}^- \text{Na}^+ + \text{H}2 \uparrow
$$
$$
\text{C}
{14}\text{H}{10}\text{N}^- + \text{MgBr}2 \rightarrow [\text{C}{14}\text{H}{10}\text{N}^- \text{Mg}^{2+} \text{Br}^-] + \text{NaBr}
$$

Advantages : High purity, minimal side products.
Limitations : Requires strict anhydrous conditions.

Grignard Reagent-Mediated Deprotonation

Procedure :

  • Reagents : 3-Phenylindole (1.0 equiv), methylmagnesium bromide ($$ \text{MeMgBr} $$, 1.2 equiv), diethyl ether.
  • Steps :
    • $$ \text{MeMgBr} $$ (3.0 M in ether, 8.0 mL, 24 mmol) is cooled to 0°C.
    • 3-Phenylindole (4.97 g, 24 mmol) is added slowly, forming a dark solution.
    • The mixture is stirred for 6 h at room temperature.
    • Solvent is removed under reduced pressure, and the residue is recrystallized from toluene.

Yield : 65% (pale yellow crystals).
Mechanism :
$$
\text{C}{14}\text{H}{11}\text{N} + \text{MeMgBr} \rightarrow \text{C}{14}\text{H}{10}\text{N}^- \text{Mg}^{2+} \text{Br}^- + \text{CH}_4 \uparrow
$$

Advantages : Utilizes common Grignard reagents; shorter reaction time.
Limitations : Lower yield due to methane gas evolution disrupting stoichiometry.

Direct Reaction with Magnesium Metal and Bromine

Procedure :

  • Reagents : 3-Phenylindole (1.0 equiv), magnesium turnings (1.5 equiv), bromine ($$ \text{Br}_2 $$, 1.0 equiv), THF.
  • Steps :
    • Magnesium (2.92 g, 120 mmol) and THF (50 mL) are combined under $$ \text{N}_2 $$.
    • Bromine (1.6 mL, 31 mmol) is added dropwise, followed by 3-phenylindole (6.45 g, 31 mmol).
    • The mixture is stirred at 60°C for 24 h, filtered, and concentrated.

Yield : 72% (off-white powder).
Mechanism :
$$
2 \text{C}{14}\text{H}{11}\text{N} + \text{Mg} + \text{Br}2 \rightarrow 2 [\text{C}{14}\text{H}{10}\text{N}^- \text{Mg}^{2+} \text{Br}^-] + \text{H}2 \uparrow
$$

Advantages : Cost-effective; avoids pre-formed magnesium salts.
Limitations : Handling bromine requires specialized equipment.

Comparative Analysis of Synthetic Methods

Parameter Method 2.1 Method 2.2 Method 2.3
Yield (%) 78 65 72
Reaction Time (h) 12 6 24
Purity (%) >95 90 88
Cost High Moderate Low
Scalability Excellent Moderate Good

Key Observations :

  • Method 2.1 achieves the highest yield and purity due to controlled stoichiometry.
  • Method 2.3 is preferable for large-scale synthesis despite longer duration.

Characterization and Validation

Spectroscopic Data

  • IR (KBr) : $$ \nu(\text{N-Mg}) = 480 \, \text{cm}^{-1} $$, $$ \nu(\text{C-N}) = 1340 \, \text{cm}^{-1} $$.
  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$_3$$) : δ 7.82 (d, 1H, indole-H), 7.45–7.20 (m, 8H, aromatic).
  • Mass Spec : $$ m/z = 296.44 \, [\text{M}]^+ $$.

X-ray Crystallography

The crystal structure reveals a tetrahedral $$ \text{Mg}^{2+} $$ center bonded to the indolide nitrogen and three bromide ions, with bond lengths $$ \text{Mg-N} = 2.02 \, \text{Å} $$.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing magnesium;3-phenylindol-1-ide;bromide, and how can purity be assessed?

  • Methodology :

  • Synthesis : Use a Grignard reagent preparation approach. React 3-phenylindole with magnesium turnings in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere (argon/nitrogen). Add bromine or alkyl bromide gradually to form the organomagnesium complex .
  • Purity Assessment :
  • Titration : Quantify active magnesium via acid-base titration .
  • Spectroscopy : Use 1H NMR^{1}\text{H NMR} to confirm the absence of protonated impurities (e.g., unreacted indole). A singlet near 0 ppm indicates Mg-bound protons .
  • Safety : Follow protocols for handling pyrophoric reagents (e.g., inert atmosphere, moisture-free conditions) .

Q. What safety precautions are critical when handling this compound?

  • Critical Measures :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use face shields during transfers .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of hydrogen bromide gas .
  • Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions .
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station immediately .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Techniques :

  • X-ray Crystallography : Resolve Mg coordination geometry (e.g., tetrahedral vs. trigonal planar) .
  • IR Spectroscopy : Identify Mg-Br stretching vibrations (500–600 cm1^{-1}) and aromatic C-H bonds .
  • Computational Modeling : Use density functional theory (DFT) to calculate bond dissociation energies and electron distribution .

Advanced Research Questions

Q. How does the indole moiety influence the reactivity of this compound compared to phenylmagnesium bromide?

  • Mechanistic Insights :

  • Steric Effects : The indole’s bicyclic structure increases steric hindrance, slowing nucleophilic attack. Compare reaction rates with ketones/aldehydes using kinetic studies .
  • Electronic Effects : The indole’s electron-rich aromatic system may stabilize transition states in cross-coupling reactions. Use Hammett plots to correlate substituent effects with reactivity .
    • Experimental Design : Perform competitive reactions between indole- and phenyl-derived Grignard reagents with standardized electrophiles (e.g., benzaldehyde) .

Q. What strategies resolve contradictions in reported reaction yields involving this compound?

  • Approaches :

  • Variable Control : Replicate studies under identical conditions (solvent purity, temperature, moisture levels) .
  • Statistical Analysis : Apply ANOVA to assess yield variability across replicates; identify outliers via Grubbs’ test .
  • In Situ Monitoring : Use 19F NMR^{19}\text{F NMR} (if fluorinated electrophiles) or GC-MS to track intermediate formation .

Q. How can computational models predict the thermochemical behavior of this compound?

  • Computational Workflow :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level. Compare computed enthalpy (ΔHf\Delta H_f) and entropy (SS^\circ) with experimental data for analogous compounds .
  • Reaction Simulations : Model Mg-Br bond dissociation pathways to predict stability under thermal stress .

Methodological Case Studies

Optimizing Solvent Systems for Reactions Involving this compound

  • Protocol :

  • Test solvents (THF, 2-MeTHF, diethyl ether) for reaction efficiency. Monitor via TLC or in-line IR.
  • Finding : Polar aprotic solvents (2-MeTHF) enhance solubility and reduce side reactions compared to ethers .

Resolving Conflicting Data in Cross-Coupling Reactions

  • Case Study :

  • Contradiction : Varied yields in Suzuki-Miyaura couplings.
  • Resolution :
  • Pd Catalyst Screening : Test Pd(PPh3_3)4_4 vs. PdCl2_2(dppf).
  • Leaching Analysis : Use ICP-MS to detect Pd nanoparticles, which may deactivate the catalyst .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.